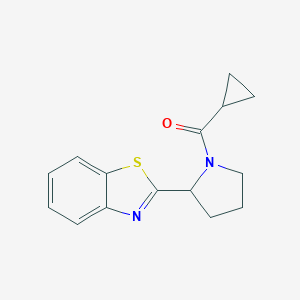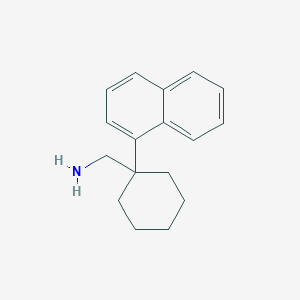
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. TDZD-8 is a member of the thiazolidinedione family, which is known for its anti-diabetic properties. However, TDZD-8 has been found to have a broader range of applications beyond diabetes, including cancer, Alzheimer's disease, and inflammation.
作用机制
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide exerts its effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β is also involved in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways. By inhibiting GSK-3β, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to inhibit cell growth and induce cell cycle arrest and apoptosis. In Alzheimer's disease, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to reduce beta-amyloid plaque accumulation and improve cognitive function. Inflammation is another area where N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has shown promise, as it has been found to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is its specificity for GSK-3β, which reduces the risk of off-target effects. N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is also relatively easy to synthesize and has a high purity, which makes it suitable for lab experiments. However, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide also has a short half-life, which may limit its therapeutic potential.
未来方向
There are several future directions for N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide research. One area is the development of more potent and selective GSK-3β inhibitors based on the structure of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide. Another area is the investigation of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in combination with other drugs to enhance its therapeutic effects. Finally, the use of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in clinical trials for various diseases, including cancer and Alzheimer's disease, should be explored.
合成方法
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be synthesized using a simple two-step process. The first step involves the synthesis of 4,4-dimethyl-3-oxoisothiazolidine-2-thione, which is then reacted with 4-aminobenzoyl chloride to form N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide. The purity of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be improved by recrystallization.
科学研究应用
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways. In Alzheimer's disease, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Inflammation is another area where N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has shown promise, as it has been found to inhibit the production of pro-inflammatory cytokines.
属性
产品名称 |
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide |
|---|---|
分子式 |
C16H22N2O4S |
分子量 |
338.4 g/mol |
IUPAC 名称 |
N-tert-butyl-3-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C16H22N2O4S/c1-15(2,3)17-13(19)11-7-6-8-12(9-11)18-14(20)16(4,5)10-23(18,21)22/h6-9H,10H2,1-5H3,(H,17,19) |
InChI 键 |
ZWJDUQXFQAARMX-UHFFFAOYSA-N |
SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC(C)(C)C)C |
规范 SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)


![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B256202.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B256209.png)

![N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide](/img/structure/B256211.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)

![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)